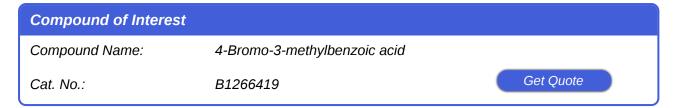


Structural Characterization of 4-Bromo-3-methylbenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of **4-Bromo-3-methylbenzoic acid** (CAS No: 7697-28-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details the physicochemical properties and provides an in-depth analysis of its spectroscopic signature using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to ensure reproducibility. Furthermore, this guide presents logical workflows and structural correlations through diagrams to facilitate a deeper understanding of the molecule's characterization process.

Physicochemical Properties

4-Bromo-3-methylbenzoic acid is a substituted aromatic carboxylic acid.[2] It typically appears as a white to off-white or yellow crystalline powder.[3][4] Its fundamental properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	7697-28-1	[5]
Molecular Formula	C ₈ H ₇ BrO ₂	[5]
Molecular Weight	215.04 g/mol	
Melting Point	212-216 °C	
Appearance	White to yellow crystalline powder	[3]
IUPAC Name	4-bromo-3-methylbenzoic acid	[5]

Spectroscopic Data

The structural identity of **4-Bromo-3-methylbenzoic acid** is confirmed through a combination of spectroscopic techniques. While experimental data for this specific compound is not universally published, the following sections provide predicted data based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus. The acidic proton of the carboxyl group is expected to be significantly downfield.[6]

Note: The following data is predicted based on structure-property relationships and analysis of similar compounds, as direct experimental spectra are not publicly available.

Table 2.1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.1	Broad Singlet	1H	-COOH
~7.85	Doublet	1H	H-6
~7.75	Doublet of Doublets	1H	H-2
~7.65	Doublet	1H	H-5
~2.40	Singlet	3H	-CH₃

Table 2.2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~167.0	C=O
~139.0	C-3
~134.0	C-5
~132.5	C-1
~131.0	C-6
~129.5	C-2
~125.0	C-4
~23.0	-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum is dominated by a very broad O-H stretch from the carboxylic acid dimer and a strong carbonyl (C=O) absorption.[7][8]

Table 2.3: Characteristic FTIR Absorption Bands (KBr Pellet)



Wavenumber (cm⁻¹)	Intensity	Assignment
3300-2500	Strong, Very Broad	O-H stretch (Carboxylic acid dimer)
~3080	Medium	Aromatic C-H stretch
~2925	Medium-Weak	Aliphatic C-H stretch (-CH ₃)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1475	Medium-Strong	Aromatic C=C stretches
~1420	Medium	O-H bend (in-plane)
~1300	Strong	C-O stretch
~920	Medium, Broad	O-H bend (out-of-plane dimer)
~820	Strong	C-H bend (out-of-plane)
~670	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is readily observed.

Note: The fragmentation data is predicted based on typical fragmentation patterns for benzoic acids.

Table 2.4: Predicted ESI-MS Fragmentation Data



m/z (Negative Ion Mode)	lon	Description
213/215	[M-H] ⁻	Molecular ion (Isotopic pattern due to ⁷⁹ Br/ ⁸¹ Br)
198/200	[M-H-CH ₃] ⁻	Loss of methyl radical
170/172	[M-H-CO ₂ H] ⁻	Loss of carboxyl group (decarboxylation)
134	[M-H-Br] ⁻	Loss of bromine radical

Experimental Protocols

The following protocols describe standard procedures for obtaining the characterization data for a solid sample like **4-Bromo-3-methylbenzoic acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Bromo-3-methylbenzoic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample tube to optimize magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of -2 to 16 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Acquire a proton-decoupled ¹³C spectrum.
- Set the spectral width to cover a range of 0 to 200 ppm.
- A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H) or an internal standard like Tetramethylsilane (TMS). Integrate the peaks in the ¹H spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Place ~1-2 mg of 4-Bromo-3-methylbenzoic acid into a clean agate mortar.[1]
 - Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).[1]
 - Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.[9]
- Pellet Formation:
 - Transfer a small amount of the mixture into a pellet-forming die.
 - Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent disc.[10]
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
 - Perform a background subtraction from the sample spectrum.



Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

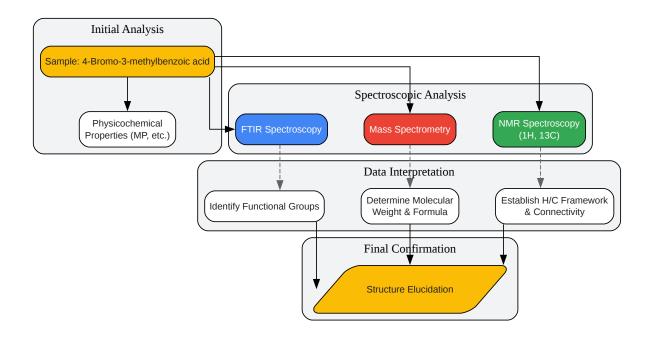
- Sample Preparation:
 - Prepare a stock solution of 4-Bromo-3-methylbenzoic acid at a concentration of ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[3]
 - Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 μg/mL. The final solvent should be compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or ammonium acetate for negative mode).[3][11]
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source,
 such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it via an HPLC system.[12]
 - Acquire data in both positive and negative ion modes to determine the optimal ionization.
 For a carboxylic acid, negative ion mode ([M-H]⁻) is typically very effective.
 - Set the mass range to scan from m/z 50 to 500.
 - For fragmentation analysis (MS/MS), select the molecular ion ([M-H]⁻ at m/z 213/215) as the precursor ion and apply collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak(s) and characteristic fragment ions. Confirm the isotopic pattern for bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Visualizations Experimental Workflow

The general workflow for the structural elucidation of a solid organic compound like **4-Bromo- 3-methylbenzoic acid** involves a sequence of analytical techniques to determine its physical



properties, functional groups, and precise molecular structure.



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Caption: General workflow for the structural characterization of an organic compound.

Structure-Spectrum Correlation

The specific arrangement of substituents on the benzene ring in **4-Bromo-3-methylbenzoic acid** directly influences its spectroscopic output. The following diagram illustrates the key structural features and their expected signatures in NMR and IR spectroscopy.

Caption: Correlation of molecular structure with expected spectroscopic signals.



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